Product packaging for Calcium fluoride (CaF2), manganese-doped(Cat. No.:CAS No. 102110-31-6)

Calcium fluoride (CaF2), manganese-doped

Cat. No.: B1140364
CAS No.: 102110-31-6
M. Wt: 78.0748064
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Calcium Fluoride (B91410) in Advanced Materials Science

Calcium fluoride (CaF₂), a naturally occurring mineral known as fluorite, is a cornerstone material in advanced materials science. latech.edupcc.eu Its significance stems from a combination of highly desirable intrinsic properties. CaF₂ possesses a cubic crystal structure, which imparts a high degree of stability and resistance to both thermal and mechanical stress. latech.edu This structural integrity, combined with a high melting point of 1,418 °C, makes it suitable for applications in high-temperature environments. latech.eduwikipedia.org

Optically, calcium fluoride is transparent over a remarkably broad spectral range, from the deep ultraviolet (UV) to the mid-infrared (IR). wikipedia.org This wide transmission window, coupled with a low refractive index, makes it an invaluable material for manufacturing optical components such as lenses, prisms, and windows for use in spectroscopy, telescopes, and high-power laser systems. wikipedia.orguniversitywafer.com Furthermore, its insolubility in water is a practical advantage for processing and for the durability of components in normal atmospheric conditions. wikipedia.orguniversitywafer.com In materials science, CaF₂ is also explored for enhancing the mechanical properties of composites, such as improving the compressive strength and thermal shock resistance of ceramics and glasses. latech.edu The ability to dope (B7801613) CaF₂ with various elements further expands its utility, allowing for the creation of materials with tailored luminescent and electronic properties for applications like radiation dosimetry. wikipedia.org

Role of Manganese Doping in Modifying Optical and Electronic Characteristics of CaF₂

The introduction of manganese (Mn) as a dopant into the calcium fluoride (CaF₂) crystal lattice profoundly alters its optical and electronic properties, giving rise to a material with significant technological applications, particularly in the field of thermoluminescent dosimetry (TLD). aip.orgwur.nl When Mn²⁺ ions substitute for Ca²⁺ ions in the lattice, they create new, localized energy levels within the CaF₂ band gap. wur.nl These new levels are responsible for the material's characteristic luminescence.

Upon exposure to ionizing radiation, electron-hole pairs are generated in the CaF₂:Mn crystal. The manganese ions act as hole traps, while other defects or impurities, such as trivalent rare earth ions, can serve as electron traps. wur.nl When the material is subsequently heated, the trapped electrons are released and recombine with the trapped holes at the Mn²⁺ sites. This recombination process results in the emission of light, a phenomenon known as thermoluminescence (TL). wur.nl The intensity of the emitted light is proportional to the initial radiation dose absorbed by the material.

The doping concentration of manganese significantly influences the luminescent properties. High dopant concentrations can lead to a yellow-orange luminescence band centered around 580 nm. aip.orgiaea.orgresearchgate.net The optimal Mn concentration for thermoluminescence applications has been found to be around 2.5 to 3 mole percent. aip.orgwur.nliaea.org Studies have shown that the thermoluminescent glow curve of CaF₂:Mn typically exhibits a prominent peak at approximately 260-273°C, although the exact temperature can be affected by the heating rate and Mn concentration. aip.orgwur.nl

The synthesis method also plays a crucial role. Co-precipitation is a common technique used to produce CaF₂:Mn nanoparticles. aip.orgiaea.orgresearchgate.net This method allows for good control over the manganese doping level at lower temperatures compared to crystal growth from a melt. aip.org These nanoparticles can then be hot-pressed to form optically transparent ceramics. aip.orgiaea.orgresearchgate.net

Luminescence Properties of Mn-doped CaF₂

PropertyObservationReference
Emission WavelengthYellow-orange luminescence at approximately 580 nm with high Mn concentration. aip.orgiaea.orgresearchgate.net
Excitation WavelengthsShows two different emission peaks at excitation wavelengths of 229 nm and 395 nm depending on Mn concentration. aip.org
Optimal Doping for TSLOptimum thermoluminescent (TSL) response found at 2.5% Mn doping. aip.orgiaea.org
TSL Glow Peak TemperatureIntense thermoluminescence (TL) with a glow peak around 273°C was recorded for a Mn concentration of 2.5%. aip.org
Maximum Doping LevelThe maximum concentration of Mn that can be incorporated into the CaF₂ lattice via co-precipitation is around 3%. aip.orgiaea.orgresearchgate.net

Historical Overview of Academic Investigations on CaF₂:Mn

Academic investigations into manganese-doped calcium fluoride (CaF₂:Mn) have a history rooted in the mid-20th century, primarily driven by the need for reliable radiation measurement techniques. The phenomenon of thermoluminescence in doped materials was a subject of intense research, and CaF₂:Mn quickly emerged as a material of significant interest. Early studies focused on understanding the fundamental mechanisms of its thermoluminescent properties. wur.nlgoogle.com

By the 1960s and 1970s, extensive research was being conducted on the application of CaF₂:Mn in thermoluminescent dosimetry (TLD). wur.nlresearchgate.netnih.gov During this period, CaF₂:Mn, often referred to by the designation TLD-400, was established as a highly sensitive dosimeter. aip.org Researchers characterized its response to various types of radiation, including gamma rays, and noted its advantage of having a dose response that is linear over a very wide range, from milligrays to kilograys. aip.orgwur.nlresearchgate.net A significant body of work from this era, such as the 1971 thesis by K.J. Puite, detailed the thermoluminescent properties and its applications in radiation dosimetry, examining aspects like the glow curve structure and the influence of heating rates. wur.nlgoogle.comberkeley.edu

Investigations also delved into the complex nature of the trapping centers within the crystal. It was proposed that Mn²⁺ ions act as hole traps, while co-existing impurities like trivalent rare earth ions (e.g., Y³⁺) function as electron traps, providing a more detailed model for the TL process. wur.nl The effects of different manganese concentrations on the glow peak temperature and sensitivity were systematically studied. wur.nl While much of the early work was performed on single crystals, later research explored the synthesis of CaF₂:Mn nanoparticles and ceramics to better control dopant concentration and potentially enhance its properties. aip.orgiaea.orgresearchgate.net These historical investigations laid the groundwork for the continued use and refinement of CaF₂:Mn as a robust and sensitive material for radiation monitoring. epa.gov

Properties

CAS No.

102110-31-6

Molecular Formula

CaF2

Molecular Weight

78.0748064

Origin of Product

United States

Synthesis and Advanced Growth Methodologies for Manganese Doped Calcium Fluoride Crystals and Nanostructures

Crystal Growth Techniques and Their Influence on Material Quality

The fabrication of manganese-doped calcium fluoride (B91410) is achieved through several specialized methods, each offering distinct advantages for creating bulk crystals, nanocrystals, nanoparticles, or thin films. The quality of the final material is intrinsically linked to the synthesis technique employed.

Bridgman-Stockbarger Method for Bulk Crystal Growth

The Bridgman-Stockbarger technique is a prominent melt-growth method for producing large, high-quality single crystals (boules) of CaF2. wikipedia.orgmdpi.com This process involves placing high-purity polycrystalline CaF2 material, along with a specific concentration of a manganese-containing dopant, into a crucible, which is often cylindrical with a conical tip to promote single-crystal nucleation. inoe.ro The crucible, typically made from spectroscopically pure graphite, is then positioned in a furnace with distinct hot and cold zones. inoe.roresearchgate.net

The material is first completely melted in the upper, hotter section of the furnace. wikipedia.orgmdpi.com Crystallization is initiated by slowly lowering the crucible into the cooler section. google.com A precisely controlled temperature gradient is maintained at the solid-liquid interface, which is crucial for high-quality crystal growth. mdpi.com The crystal grows from the conical tip, and a single crystallographic orientation is propagated throughout the melt as it solidifies. The growth rate is a critical parameter; for CaF2, a slow rate of approximately 6 mm/h has been shown to yield the best results, as faster rates can introduce stress and increase the likelihood of polycrystal formation. inoe.ro The entire process is typically conducted in a vacuum (e.g., 10⁻³ to 10⁻⁵ Pa) or an inert atmosphere to prevent contamination. researchgate.netgoogle.com This method can produce <111>-oriented CaF2 crystals with dislocation densities in the range of 5×10⁴ to 2×10⁵ per cm². inoe.ro

Hydrothermal Synthesis Approaches for Nanocrystal Fabrication

Hydrothermal synthesis is a versatile solution-based method for producing crystalline nanoparticles of doped materials like CaF2:Mn. researchgate.netresearchgate.net This technique involves a chemical reaction in an aqueous solution within a sealed vessel, known as an autoclave or reactor, which is heated above the boiling point of water. The resulting high pressure and temperature facilitate the dissolution of precursors and subsequent crystallization of the desired product.

For the fabrication of doped CaF2 nanocrystals, water-soluble salts of calcium (e.g., calcium chloride) and a fluoride source, along with a manganese precursor, are used. In a typical process for producing doped calcium fluoride nanoparticles, the mixture is heated in an oven, for instance at 160°C for 24 hours. iaea.org The resulting nanocrystals are then separated by centrifugation and washed to remove byproducts. iaea.org This method allows for good control over particle size and morphology by adjusting parameters such as temperature, pressure, reaction time, and precursor concentration. For example, thulium-doped CaF2 nanoparticles with a crystallite size of about 40 nm have been successfully synthesized using the hydrothermal method. iaea.org

Co-precipitation Techniques for Nanoparticle Production

Co-precipitation is a widely used, simple, and effective method for synthesizing CaF2:Mn nanoparticles at a large scale. researchgate.netiaea.org The process involves dissolving soluble salts containing the constituent ions (Ca²⁺, Mn²⁺, and F⁻) in a solvent and then inducing precipitation by adding a precipitating agent or changing the solution conditions. researchgate.net

In a typical synthesis of CaF2:Mn, an aqueous solution of calcium chloride (CaCl₂) and a manganese salt (e.g., manganese chloride) is prepared. iaea.orgbhu.ac.in A fluoride source, commonly ammonium (B1175870) fluoride (NH₄F), is then added dropwise to the stirred solution, leading to the co-precipitation of manganese-doped calcium fluoride nanoparticles. bhu.ac.in Ethanol may be used as a co-solvent in the process. bhu.ac.in The resulting precipitate is then separated from the solution by centrifugation, washed multiple times to remove residual ions, and dried. bhu.ac.in This technique can produce CaF2 nanoparticles with crystallite sizes ranging from 20 to 30 nm. researchgate.netresearchgate.net The final properties of the nanoparticles are influenced by factors such as precursor concentrations, temperature, and pH.

Epitaxial Thin Film Deposition of Fluorides

Epitaxial thin films of fluorides like CaF2 are crucial for various optical and electronic applications. mdpi.com Techniques such as Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD) are employed to grow highly ordered, single-crystal thin films on a substrate. mdpi.comacs.org

Molecular Beam Epitaxy (MBE) is a high-vacuum evaporation technique that allows for precise, monolayer-by-monolayer deposition. mdpi.com In this process, high-purity elemental or compound sources are heated in effusion cells, creating molecular beams that travel to a heated substrate in an ultra-high vacuum environment. For CaF2, high-quality single-crystal layers can be grown on substrates like silicon (Si(111)) at relatively low temperatures (~250°C) due to a very small lattice mismatch. nih.gov The slow deposition rate and clean environment of MBE provide exceptional control over film thickness, purity, and crystalline quality. mdpi.com Doping can be achieved by using a separate effusion cell for the manganese source. arxiv.org

Metal-Organic Chemical Vapor Deposition (MOCVD) is another method used for growing epitaxial fluoride films. acs.org It involves introducing volatile organometallic precursors for the constituent elements into a reaction chamber where they decompose on a heated substrate to form the thin film. This technique allows for deposition over large areas and on complex-shaped substrates. acs.org

Other physical vapor deposition (PVD) techniques for producing CaF2 thin films include thermal evaporation, electron-beam evaporation, and pulsed laser deposition (PLD). mdpi.com

Parametric Optimization of Doping Concentration and Synthesis Conditions

The functional properties of CaF2:Mn are critically dependent on the concentration of the manganese dopant and the conditions under which it is incorporated into the CaF2 host lattice. Optimizing these parameters is essential for achieving desired material characteristics.

Influence of Manganese Precursor Concentration on Stoichiometry and Doping Efficiency

The concentration of the manganese precursor used during synthesis directly impacts the final stoichiometry and the efficiency of Mn²⁺ ion incorporation into the CaF₂ crystal lattice. Studies on CaF₂:Mn nanoparticles synthesized via co-precipitation show that the manganese concentration can be varied to tune the material's optical and thermoluminescent properties. iaea.orgresearchgate.net

Research indicates that the maximum concentration of manganese that can be effectively doped into the CaF₂ lattice using the co-precipitation method is approximately 3 mol%. iaea.orgresearchgate.net Exceeding this limit may not lead to further incorporation into the crystal structure and could result in the formation of separate phases or defects. The doping efficiency and the resulting properties are highly sensitive to the Mn concentration. For instance, high dopant concentrations can lead to the appearance of a yellow-orange luminescence band around 580 nm. iaea.orgresearchgate.net Thermoluminescence studies have shown that the optimal doping concentration for these applications is around 2.5 mol% Mn. iaea.orgresearchgate.net In another study, the doping concentration of Mn was determined to be 1.5 at.% with the manganese ions in the Mn²⁺ oxidation state. researchgate.net This highlights the importance of precise control over the initial precursor amounts to achieve the desired dopant level and, consequently, the material's functional performance.

Table of Research Findings on CaF2:Mn Synthesis

Synthesis MethodMaterial FormKey Parameters & FindingsResulting Size/QualityReference
Bridgman-StockbargerBulk Single CrystalSlow growth rate (6 mm/h) is optimal. Process is conducted in a vacuum.<111>-oriented crystals; Dislocation density: 5×10⁴ - 2×10⁵ cm⁻² inoe.ro
Hydrothermal SynthesisNanocrystalsReactions in aqueous solution under high temperature and pressure in an autoclave.~40 nm (for similar doped CaF2 systems) iaea.org
Co-precipitationNanoparticlesOptimal Mn doping concentration found to be ~2.5 mol%. Maximum doping is ~3 mol%.20-30 nm researchgate.netiaea.orgresearchgate.netresearchgate.net
Molecular Beam Epitaxy (MBE)Epitaxial Thin FilmGrowth on Si(111) at ~250°C. Allows for monolayer control.High-quality, single-crystal films with low defect density. mdpi.comnih.gov

Effects of Temperature and Reaction Time on Crystalline Structure and Morphology

The thermal conditions and duration of synthesis or post-synthesis treatment are critical parameters that significantly influence the crystalline integrity, phase, and morphological characteristics of manganese-doped calcium fluoride (CaF2:Mn). Temperature, in particular, governs the kinetics of crystal nucleation and growth, defect annealing, and phase transitions.

In the synthesis of CaF2:Mn, high temperatures are often employed in post-precipitation processing to achieve specific material properties. For instance, nano-phase CaF2:Mn powders can be consolidated into optically transparent ceramics through vacuum hot-pressing at temperatures around 1000°C for a duration of 2 hours. researchgate.net This process results in a pore-free structure without secondary phases at the grain boundaries, which is crucial for optical applications. researchgate.net The duration of the pressure and the dehydration of the initial powder are noted as important factors in achieving transparency. researchgate.net

Hydrothermal synthesis methods also demonstrate a strong dependence on both temperature and reaction time. In the hydrothermal synthesis of undoped CaF2 nanoparticles, a temperature of 160°C maintained for 24 hours is used to produce crystalline powders. walshmedicalmedia.com For lanthanide-doped CaF2, it has been noted that while many syntheses use a hydrothermal annealing step, the duration of this annealing directly correlates with changes in crystallite size and luminescence intensity. nih.gov Similarly, studies on other doped calcium compounds, such as Mn-doped calcium pyrophosphate, show that annealing temperature dictates the resulting polymorph and morphology. Annealing at 700°C, 1000°C, and 1200°C produces the γ-CPP, β-CPP, and α-CPP phases, respectively, each with a distinct morphology. nih.gov

The reaction time is a key variable in controlling the evolution of nanostructures. In the hydrothermal synthesis of undoped CaF2 hollow spheres, reaction time was identified as a crucial experimental parameter affecting the final morphology. nih.govsciencepublishinggroup.com This suggests that kinetic factors, controlled by the duration of the reaction at a set temperature, play a pivotal role in the self-assembly and potential ripening processes that shape the final particles.

Table 1: Influence of Temperature and Time on CaF2:Mn and Related Materials

Synthesis/Treatment MethodMaterialTemperatureDuration/Reaction TimeObserved Effect on Structure/MorphologyReference
Vacuum Hot-PressingCaF2:Mn1000°C2 hProduces optically transparent, pore-free ceramic with no secondary phases. researchgate.net
Hydrothermal MethodCaF2 (undoped)160°C24 hFormation of crystalline white powder. walshmedicalmedia.com
Hydrothermal AnnealingLn-doped CaF2Not specifiedVariedAffects crystallite size and luminescence emission intensity. nih.gov
Wet Co-precipitation & AnnealingMn-doped Calcium Pyrophosphate700°C, 1000°C, 1200°CNot specifiedResults in different polymorphs (γ, β, α) with distinct morphologies at each temperature. nih.gov
Hydrothermal SynthesisCaF2 (undoped)Not specifiedVariedReaction time is an important factor in the controlled synthesis of spherical structures. sciencepublishinggroup.com

Control of Microstructure and Morphology in Synthesized CaF2:Mn Materials

The control of microstructure and morphology in manganese-doped calcium fluoride materials is essential for tailoring their functional properties, such as luminescence. iaea.org This control is typically achieved by manipulating the parameters of the synthesis method, most commonly co-precipitation or hydrothermal techniques. researchgate.netwalshmedicalmedia.com

The co-precipitation method is a widely used technique for producing CaF2:Mn nanoparticles. researchgate.netiaea.org In this approach, careful control over reactant concentrations and the addition of stabilizing agents can regulate particle size and aggregation. The use of citrate (B86180) as a steric and electrostatic surface stabilizer during aqueous co-precipitation has been shown to be effective in producing well-dispersed lanthanide-doped CaF2 nanoparticles. nih.gov

Hydrothermal synthesis offers another versatile route for morphological control. Research on undoped and lanthanide-doped CaF2 has shown that morphology and particle size are strongly dependent on experimental parameters beyond temperature and time, including pH value and the presence of organic additives. nih.govsciencepublishinggroup.com By adjusting the pH, for example, the size of CaF2 hollow spheres can be tuned from 300 to 930 nm. nih.gov

Furthermore, the choice of solvent system can dramatically influence the resulting morphology. A chemical co-precipitation route for synthesizing CaF2 nanocubes demonstrated that by varying the solvent-to-cosolvent ratio, crystalline cubes with sizes ranging from 20 nm to 2 μm could be produced. researchgate.net This highlights the role of the reaction medium in mediating nucleation and growth. The doping concentration of manganese itself can also influence the final particle size; in one study on dysprosium-doped CaF2, increasing the dopant concentration significantly reduced the particle size, suggesting the dopant can act as a growth-controlling agent. researchgate.net

Table 2: Parameters for Microstructure and Morphology Control in CaF2 Synthesis

Control ParameterMethod/TechniqueObserved Effect on Microstructure/MorphologyReference
Stabilizing Agent (Citrate)Aqueous Co-precipitationActs as a steric and electrostatic surface stabilizer, yielding well-dispersed nanoparticles. nih.gov
pH ValueHydrothermal SynthesisStrongly influences morphology and size; hollow spheres tunable from 300-930 nm. nih.gov
Organic AdditivesHydrothermal SynthesisStrongly influences the morphology and size of the resulting particles. nih.gov
Solvent : Cosolvent RatioChemical Co-precipitationControls the size of crystalline cubes, with sizes ranging from 20 nm to 2 µm. researchgate.net
Dopant Concentration (Dy)Co-precipitationIncreasing dopant concentration significantly reduces final particle size. researchgate.net

Comprehensive Spectroscopic and Structural Characterization of Manganese Doped Calcium Fluoride

Advanced X-ray Diffraction (XRD) and Electron Microscopy (SEM/TEM) for Structural Elucidation

The incorporation of manganese (Mn) ions into the calcium fluoride (B91410) (CaF2) host lattice induces significant structural and morphological changes that are critical to the material's properties. Advanced characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are indispensable for a thorough elucidation of these effects.

Manganese-doped calcium fluoride crystallizes in a face-centered cubic (fcc) structure, characteristic of the fluorite mineral system. evitachem.com XRD analysis consistently confirms that even with the introduction of Mn dopants, the material retains its primary cubic CaF2 phase, with diffraction peaks corresponding to the (111), (220), (311), (400), (331), and (422) planes. tandfonline.comnih.gov The absence of extra peaks associated with other phases indicates the successful substitution of Ca²⁺ ions by Mn ions within the host lattice. nih.gov

The stability of this crystalline phase is robust, though the introduction of the dopant influences the lattice parameters. Pure calcium fluoride has a lattice parameter of approximately 5.46 Å. evitachem.com The effect of Mn doping on this parameter can vary. Some studies report a slight initial decrease in the lattice constant at very low doping concentrations (e.g., 0.25 and 0.5 mol%), which is attributed to the substitution of larger Ca²⁺ ions with smaller Tb³⁺ ions in a similar doping scenario. nih.gov However, as the dopant concentration increases, the lattice parameter generally tends to increase. nih.gov In another study on Dysprosium-doped CaF2, the lattice constant was found to be 5.95 Å, a notable increase from the standard value. bhu.ac.in This variation highlights that the precise change in lattice parameters is dependent on the specific dopant ion and its concentration. The intensity of XRD peaks may decrease with higher dopant concentrations, suggesting a deterioration in crystallinity and a reduction in the average crystallite size. nih.gov

Table 1: Lattice Parameter Data for Doped Calcium Fluoride

Dopant Concentration (mol%) Lattice Parameter (Å) Crystalline Phase Reference
Undoped 0 ~5.46 Cubic evitachem.com
Tb³⁺ 0.25 Slight Decrease Cubic nih.gov
Tb³⁺ 0.5 Slight Decrease Cubic nih.gov
Tb³⁺ >0.5 Increasing Cubic nih.gov

This table is interactive. Select headers to sort data.

Electron microscopy provides direct visualization of the morphology of Mn-doped CaF2 at the nanoscale.

Nanoparticles: Synthesized via methods like co-precipitation, CaF2:Mn nanoparticles often exhibit a nearly spherical or irregular shape. bhu.ac.inresearchgate.net SEM images reveal that these nanoparticles can form agglomerates. bhu.ac.in The average size of these nanoparticles can be controlled through synthesis conditions. For instance, undoped CaF2 nanoparticles synthesized by co-precipitation showed an average crystallite size of 36.5 nm from XRD and an average particle size of 51.23 nm from SEM. researchgate.net In another study, doping with 4 mol% and 10 mol% of Tb decreased the average particle size from 188 nm (undoped) to 26 nm and 21 nm, respectively. nih.gov TEM imaging confirms the nanoscale dimensions and can reveal the internal structure, indicating that particles may be composed of many smaller grains or crystallites. nih.govmsrjournal.com High-resolution TEM (HR-TEM) has been used to confirm the existence of nanoparticles and their crystalline nature. researchgate.net

Thin Films: The morphology of CaF2:Mn thin films is highly dependent on the deposition technique and the substrate used. tandfonline.com Films prepared by electron beam evaporation on buffered glass substrates have shown a polycrystalline structure. tandfonline.com Cross-sectional SEM images of CaF2 films deposited by vacuum thermal evaporation reveal information about film thickness and uniformity. mdpi.com For example, a 120 ± 4 nm-thin CaF2 film was shown to be polycrystalline with a strong preference for the (111) orientation. mdpi.com Other studies using techniques like Thermionic Vacuum Arc (TVA) have produced amorphous CaF2 thin films that are compact, smooth, and homogeneous with a nanostructure. iyte.edu.tr

The substitution of Ca²⁺ ions with Mn ions of a different size introduces strain into the CaF2 lattice, which is reflected in the changes to the lattice parameters. This internal strain is a key factor in determining the limit of dopant solubility. While specific studies focusing solely on strain analysis in CaF2:Mn are limited, the concept is closely tied to the solid solution decomposition threshold. Research on CaF2:Mn nanoparticles synthesized by co-precipitation suggests that the maximum concentration of manganese that can be incorporated into the CaF2 lattice is approximately 3%. iaea.org Beyond this concentration, it is likely that Mn begins to form separate phases or clusters, rather than being fully integrated into the CaF2 solid solution. This indicates the threshold where the lattice strain becomes too significant to maintain a stable, homogenous solid solution.

Local Structural Probes and Impurity Site Identification

While XRD provides information on the long-range crystalline order, techniques like EXAFS and EPR are crucial for probing the local atomic environment and electronic states of the Mn impurity ions.

EXAFS is a powerful tool for determining the local structure around a specific element by analyzing the fine structure in its X-ray absorption spectrum. capes.gov.br By performing measurements at the Mn K-edge, detailed information about the coordination environment of the manganese ions within the CaF2 host can be obtained. capes.gov.br

The analysis of EXAFS data can reveal the bond distances to nearest-neighbor atoms and their coordination numbers. rsc.org In the context of CaF2:Mn, this allows for the direct measurement of the Mn-F bond length. It also helps to confirm that the Mn ions are substitutionally incorporated at Ca sites. The Fourier transform of the EXAFS signal provides a radial distribution function, showing peaks that correspond to successive coordination shells around the absorbing atom (e.g., Mn-F, Mn-Ca). rsc.orgnih.gov Studies on similar doped systems have shown that changes in the intensity and position of these peaks indicate structural distortions in the local environment of the dopant ion. nih.gov For instance, a decrease in the coordination number of cation-cation corner-sharing octahedra in a related manganese oxide system pointed to a significant breakage of the tunnel structure during electrochemical cycling. rsc.org Such analysis in CaF2:Mn would provide precise details on how the fluorite lattice accommodates the Mn impurity.

EPR spectroscopy is particularly sensitive to paramagnetic species like the Mn²⁺ ion (a 3d⁵ system) and is used to identify its location and electronic state within the CaF2 crystal. researchgate.netbilkent.edu.tr The EPR spectrum of Mn²⁺ in CaF2 is characterized by a sextet of hyperfine lines, which arises from the interaction of the electron spin with the nuclear spin of the manganese atom. researchgate.net

A key feature in the EPR spectra of Mn²⁺ in fluorine-containing hosts like CaF2 is the presence of superhyperfine (SHF) structure. researchgate.net This additional splitting is caused by the interaction of the Mn²⁺ electron spin with the nuclear spins of the surrounding fluorine nuclei. The observation of a well-resolved SHF structure is a definitive indicator that Mn²⁺ ions have been incorporated into the CaF2 lattice and are located in a high-symmetry, fluorine-coordinated environment, typically by substituting a Ca²⁺ ion. researchgate.netiaea.org The intensity of the SHF structure can correlate with the degree of Mn²⁺ incorporation into the crystalline phase. researchgate.net EPR studies on CaF2:Mn have been used to conclude that Mn²⁺ ions act as hole traps in the thermoluminescence process. wur.nl Different Mn²⁺ centers can sometimes be distinguished within the lattice, providing insight into various local environments or defect associations. nih.govnih.gov

Table 2: Spectroscopic Parameters from EPR for Mn²⁺

Parameter Description Significance in CaF2:Mn Reference
g-factor Characterizes the magnetic moment of the electron. Helps identify the Mn²⁺ species. researchgate.net
Hyperfine Constant (A) Measures the strength of the interaction between the electron and the Mn nucleus. Characteristic of the Mn²⁺ ion; its value can be influenced by the covalency of the bonds. bilkent.edu.tr researchgate.netbilkent.edu.tr

This table is interactive. Select headers to sort data.

Vibrational and Chemical Bonding Analysis

The vibrational properties and the nature of chemical bonding in manganese-doped calcium fluoride (CaF₂:Mn) are critical for understanding the material's structural integrity and the local environment of the dopant ion. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) provide invaluable insights into these aspects.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is employed to investigate the vibrational modes of the CaF₂ lattice and the influence of manganese doping. The infrared spectrum of pure calcium fluoride is characterized by distinct absorption bands corresponding to the fundamental lattice vibrations and overtones. The primary Ca-F stretching vibration is a key feature in the spectrum. researchgate.net The introduction of dopants like manganese can induce slight modifications in the vibrational frequencies, reflecting changes in the local symmetry and bond strengths around the impurity ion.

Studies on pure and doped CaF₂ have identified several characteristic vibrational frequencies. For instance, research on pure CaF₂ has reported vibrational bands at approximately 3444 cm⁻¹, 1628-1517 cm⁻¹, 1138 cm⁻¹, 876 cm⁻¹, and a prominent Ca-F stretching vibration between 671 and 436 cm⁻¹. researchgate.netannexpublishers.com The bands at higher frequencies (around 3444 cm⁻¹ and 1628 cm⁻¹) are typically assigned to the stretching and bending vibrations of hydroxyl groups (-OH), indicating the presence of water molecules as impurities within the crystal lattice. researchgate.net

Observed Frequency (cm⁻¹)AssignmentReference
~3444O-H Stretching Vibration (Water Impurity) researchgate.netannexpublishers.com
~1628H-O-H Bending Vibration (Water Impurity) researchgate.net
~1517Overtone/Combination Band annexpublishers.com
~671Ca-F Stretching Vibration researchgate.net
~436Ca-F Lattice Vibration annexpublishers.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, more importantly, the chemical and oxidation states of the constituent elements in CaF₂:Mn. A survey spectrum confirms the presence of the main elements: Calcium (Ca), Fluorine (F), and the Manganese (Mn) dopant. researchgate.net

A critical application of XPS in this context is the definitive identification of the manganese oxidation state. Manganese can exist in several oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), and its state within the CaF₂ lattice dictates the material's electronic and optical properties. The Mn 2p core level spectrum is particularly diagnostic. It exhibits characteristic binding energies and multiplet splitting patterns that serve as fingerprints for each oxidation state. rruff.infoxpsfitting.com In Mn-doped UO₂, for example, it was established that Mn²⁺ directly substitutes for U⁴⁺. whiterose.ac.uk For Mn-doped CaF₂, Mn is typically incorporated as Mn²⁺ to substitute for Ca²⁺. The analysis of the Mn 2p₃/₂ peak, including its shape and satellite structures, allows for a quantitative assessment of the valence state. xpsfitting.com Under certain conditions, such as catalytic activity on related perovskite surfaces, Mn²⁺ has been observed to coexist with higher valence states. mdpi.com

Manganese Oxidation StateKey Spectral FeatureTypical Mn 2p₃/₂ Binding Energy (eV)Reference
Mn²⁺ (in MnO)Significant multiplet splitting and satellite structure~640.8 - 641.7 xpsfitting.com
Mn³⁺ (in Mn₂O₃)Broadened peak with less pronounced multiplet splitting~641.6 - 641.8 xpsfitting.com
Mn⁴⁺ (in MnO₂)Sharper peak with distinct splitting~642.2 - 642.4 xpsfitting.com

Optical Absorption Spectroscopy for Electronic Transitions and Defect States

Optical absorption spectroscopy is a fundamental tool for probing the electronic structure of Mn-doped CaF₂. It reveals information about the energy levels of the Mn²⁺ ion, as well as the presence and nature of intrinsic and radiation-induced defects.

Ultraviolet-Visible (UV-Vis) Absorption Investigations

In its pure, unirradiated state, Mn-doped CaF₂ exhibits very weak optical absorption in the UV-Vis region. This is because the electronic transitions within the 3d⁵ configuration of the Mn²⁺ ion are both spin-forbidden and parity-forbidden (Laporte's rule), resulting in extremely low oscillator strengths, on the order of 10⁻⁷. aip.org Consequently, lightly doped, high-quality crystals can appear nearly transparent. The fundamental absorption edge of the CaF₂ host crystal lies deep in the vacuum ultraviolet (VUV) region, below 130 nm. crystran.com However, the presence of certain impurities or structural defects can give rise to absorption bands. For example, some grades of CaF₂ can show an absorption band near 300 nm due to impurities. crystran.com

Identification of Mn²⁺ Optical Absorption Bands and Energy Levels

Despite being highly forbidden, sensitive absorption measurements on Mn-doped CaF₂ can resolve the weak d-d electronic transitions of the Mn²⁺ ion. The Mn²⁺ ion, with its 3d⁵ electron configuration, has a ⁶A₁g(⁶S) ground state in a cubic crystal field. Detailed spectroscopic studies have successfully assigned the faint absorption bands to transitions from this ground state to various excited quartet states (⁴G, ⁴P, ⁴D, ⁴F). aip.org

The analysis of these absorption spectra allows for the determination of key crystal field parameters. For Mn²⁺ in CaF₂, a crystal field splitting parameter of Dq = 420 cm⁻¹ has been calculated. aip.org The positions of these energy levels can be effectively described using Tanabe-Sugano diagrams for a d⁵ system in an octahedral (or cubic) field. The luminescence emission observed at around 495-500 nm is clearly assigned to the transition from the first excited state, ⁴T₁g(⁴G), back to the ⁶A₁g(⁶S) ground state. aip.orgiaea.org

Excited State TermTransition from ⁶A₁g(⁶S)Approximate Energy (cm⁻¹)Reference
⁴T₁g(⁴G)⁶A₁g → ⁴T₁g~25,000 aip.org
⁴T₂g(⁴G)⁶A₁g → ⁴T₂g~28,000 aip.org
⁴E_g, ⁴A₁g(⁴G)⁶A₁g → ⁴E_g, ⁴A₁g~30,500 aip.org
⁴T₂g(⁴D)⁶A₁g → ⁴T₂g~34,000 aip.org

Radiation-Induced Absorption Phenomena and Defect Complex Formation

The optical absorption spectrum of CaF₂:Mn changes dramatically upon exposure to ionizing radiation, such as X-rays or gamma rays. Irradiation creates a high concentration of electron-hole pairs, leading to the formation of stable point defects that introduce new, strong absorption bands. aip.orgtandfonline.com These radiation-induced defects are often complexes involving the manganese dopant ions.

A prominent feature in irradiated CaF₂:Mn is the appearance of a broad absorption band near 300 nm. tandfonline.comresearchgate.net This band is widely attributed to the formation of perturbed F-centers, where an F-center (a fluorine vacancy that has trapped an electron) is located near a Mn²⁺ ion. tandfonline.com Such a configuration is often described as a Mn²⁺-F-center complex. The interaction within this complex can alter the energy levels and transition probabilities, leading to the observed strong absorption. Other radiation-induced bands can also appear, such as a band at 375 nm associated with isolated F-centers. iaea.org The formation of these defect complexes is a key mechanism in the thermoluminescence process of CaF₂:Mn. These induced absorption bands can often be removed or "bleached" by heating the crystal (thermal annealing) or by exposing it to light of specific wavelengths (optical bleaching). tandfonline.com

Absorption Band Peak (nm)Proposed Defect CenterInducing FactorReference
~300Perturbed F-center (Mn²⁺-F-center complex)Gamma or X-ray Irradiation tandfonline.comresearchgate.net
375F-center (isolated)X-ray Irradiation iaea.org
580β-band (colloidal centers)X-ray Irradiation iaea.org

Investigation of Luminescence and Scintillation Phenomena in Manganese Doped Calcium Fluoride

Photoluminescence (PL) Research

The photoluminescence (PL) of manganese-doped calcium fluoride (B91410) (CaF₂:Mn) is characterized by the electronic transitions within the Mn²⁺ ion, which are influenced by the host crystal lattice.

Excitation and Emission Spectroscopy of Mn²⁺ d-d Transitions

The luminescence of Mn²⁺ in CaF₂ results from d-d electronic transitions, which are nominally forbidden by the parity selection rule but become partially allowed due to the crystal field environment. researchgate.net When Mn²⁺ ions substitute for Ca²⁺ ions, they occupy a site with octahedral (Oₕ) symmetry. capes.gov.br

The excitation spectra of CaF₂:Mn reveal several absorption bands corresponding to transitions from the ⁶A₁g(⁶S) ground state of the Mn²⁺ ion to its various excited states. researchgate.net Studies have identified excitation levels at energies including 5.16, 3.81, 3.69, 3.17, 3.13, 3.09, 2.83, and 2.76 eV, which are attributed to transitions such as ⁶A₁g(⁶S) → ⁴T₂g(⁴G). researchgate.net

Upon excitation, the material exhibits a characteristic emission spectrum. A strong emission band is typically observed around 490-495 nm (approximately 2.5 eV). researchgate.netaip.org This emission is a result of the de-excitation from the lowest excited state, ⁴T₁g(⁴G), back to the ⁶A₁g(⁶S) ground state of the Mn²⁺ ion. spiedigitallibrary.org In some cases, this emission band can be deconvoluted into two Gaussian peaks. researchgate.net

Table 1: Observed Excitation Energy Levels for Mn²⁺ in CaF₂ Interactive data table. Click on headers to sort.

Excitation Level (eV) Corresponding Transition
5.16 ⁶A₁g(⁶S) → ⁴T₂g(⁴G)
3.81 ⁶A₁g(⁶S) → ⁴T₂g(⁴G)
3.69 ⁶A₁g(⁶S) → ⁴T₂g(⁴G)
3.17 ⁶A₁g(⁶S) → ⁴T₂g(⁴G)
3.13 ⁶A₁g(⁶S) → ⁴T₂g(⁴G)
3.09 ⁶A₁g(⁶S) → ⁴T₂g(⁴G)
2.83 ⁶A₁g(⁶S) → ⁴T₂g(⁴G)
2.76 ⁶A₁g(⁶S) → ⁴T₂g(⁴G)

Influence of Mn Concentration on Emission Efficiency and Band Shape

The concentration of manganese dopant significantly impacts the luminescent properties of CaF₂:Mn. The relationship between Mn concentration and emission efficiency is not linear; an optimal concentration exists for maximizing luminescence output. Research indicates that the optimum manganese concentration for thermoluminescence is approximately 2.1–2.5 mol%. researchgate.net Nanoparticles of CaF₂:Mn synthesized by co-precipitation have shown an optimal doping concentration of 2.5% based on thermoluminescence data. iaea.orgresearchgate.net The maximum concentration that could be doped into the CaF₂ lattice via this method was found to be around 3%. iaea.orgresearchgate.net

At very high dopant concentrations, a phenomenon known as concentration quenching occurs, leading to a decrease in luminescence efficiency. This is often due to non-radiative energy transfer between closely spaced Mn²⁺ ions. mdpi.com High dopant concentrations can also alter the emission band, leading to the appearance of a yellow-orange luminescence band at approximately 580 nm. iaea.orgresearchgate.net This is attributed to the introduction of new excitation levels in the deep UV region at higher Mn content. iaea.orgresearchgate.net

Furthermore, the concentration of Mn can affect the crystal lattice structure. As the Mn doping level increases, the disorder caused by the dopants in the CaF₂ lattice can transform into more ordered clusters. researchgate.net This change in the local environment of the Mn²⁺ ions can influence the shape and position of the emission bands.

Energy Transfer Pathways to Mn²⁺ Luminescence Centers

Energy transfer processes are crucial for the luminescence of Mn²⁺, especially in co-doped materials where Mn²⁺ acts as an activator. Since the d-d transitions of Mn²⁺ are spin-forbidden, direct excitation is often inefficient. researchgate.net Therefore, a sensitizer (B1316253) ion is frequently used to absorb energy and then transfer it non-radiatively to the Mn²⁺ ion. Cerium (Ce³⁺) is a common sensitizer in CaF₂. researchgate.net

Spectroscopic data indicate that energy transfer can occur from Ce³⁺ ions to Mn²⁺ ions. researchgate.net This process is often facilitated by the formation of Ce³⁺–Mn²⁺ clusters within the crystal matrix, and the transfer mechanism is typically a short-range interaction, such as an exchange interaction. researchgate.netitn.pt The efficiency of this transfer depends on the spectral overlap between the emission spectrum of the sensitizer (donor) and the absorption spectrum of the activator (acceptor). spiedigitallibrary.org In CaF₂:Ce,Mn, there is a clear overlap between the Ce³⁺ emission and Mn²⁺ excitation bands, confirming the viability of this energy transfer pathway. spiedigitallibrary.org

Two primary mechanisms are generally proposed for the population of the Mn²⁺ excited state following energy absorption by the host material or a sensitizer:

Energy Transfer : An excited electron-hole pair (exciton) in the host lattice recombines non-radiatively, and this energy is transferred to a nearby Mn²⁺ ion, promoting it to an excited state (e.g., ⁴T₁). aip.org

Charge Transfer : This involves the transfer of a charge carrier (electron or hole) to the Mn²⁺ ion. For instance, a hole can be trapped at a Mn²⁺ site, temporarily creating a Mn³⁺ state, which then captures an electron, resulting in an excited Mn²⁺ ion that subsequently luminesces. acs.org

The dominant pathway can depend on various factors, including the specific host material and the energy levels of the dopant relative to the host's band structure. aip.orgacs.org

Thermoluminescence (TL) and Thermally Stimulated Luminescence (TSL) Studies

Thermoluminescence is the emission of light from an irradiated insulator or semiconductor when it is heated. This phenomenon is intimately linked to the presence of traps and recombination centers within the material, which are often associated with dopants and lattice defects.

Glow Curve Analysis: Peak Deconvolution, Kinetic Parameters (Activation Energy, Frequency Factor)

The TL glow curve of CaF₂:Mn, which is a plot of luminescence intensity versus temperature, is highly dependent on the dopant concentration. researchgate.net For samples with a high Mn concentration (around 2.1–2.5 mol%), the glow curve often exhibits a single, prominent high-temperature peak. researchgate.net At lower Mn concentrations, the glow curve becomes more complex, showing several overlapping peaks. researchgate.net

A detailed analysis of the glow curve for CaF₂:Mn irradiated at low temperatures (80 K) reveals an intense TSL glow peak at approximately 175 K. aip.org The emission corresponding to this peak is centered at 495 nm. aip.org Deconvolution of the glow curves often indicates that what appears to be a single peak is actually composed of a central, intense peak with smaller, low-intensity peaks on either side. iaea.org

The kinetics of the main TL peak in CaF₂:Mn are generally not described by simple first- or second-order models. aip.orgiaea.org One study found that the thermal process for the 175 K peak is best described by a 1.4-order kinetics expression. aip.org The analysis of these glow peaks allows for the determination of key kinetic parameters that describe the trapping states.

Table 2: Example of Kinetic Parameters for the 175 K TSL Peak in CaF₂:Mn Interactive data table. Click on headers to sort.

Parameter Value Unit
Thermal Activation Energy (E) 0.234 eV
Frequency Factor (s) 2.74 x 10⁴ s⁻¹
Order of Kinetics (b) 1.4 -
Heating Rate (β) 0.079 K s⁻¹

Source: Journal of Applied Physics (1983). aip.org

The determination of these parameters is crucial for understanding the stability of the trapped charge and predicting the material's behavior in applications like dosimetry. nih.gov

Mechanisms of Thermally Stimulated Carrier Release and Recombination

The mechanism of thermoluminescence in CaF₂:Mn involves the trapping and subsequent release of charge carriers (electrons and holes) created during irradiation. It is generally accepted that Mn²⁺ ions act as hole traps. wur.nl Other impurities, such as trivalent rare-earth ions, can serve as electron traps. wur.nl

Upon irradiation, electron-hole pairs are generated. A proposed model suggests that this leads to the formation of defect pairs, such as a Vₖ center (a self-trapped hole) and an F center (an electron trapped at an anion vacancy), in the vicinity of a Mn²⁺ impurity ion. researchgate.net The presence of the Mn²⁺ ion can cause a relaxation of the local lattice stress, which increases the thermal stability of this stored excitation. researchgate.net

When the material is heated, the trapped charge carriers gain sufficient thermal energy to escape from their traps and move through the conduction or valence band. wur.nl The released electrons can then recombine with the trapped holes. In CaF₂:Mn, the recombination occurs at the Mn²⁺ centers, which also act as the luminescence centers. aip.org The energy released during this recombination process excites the Mn²⁺ ion, which then de-excites by emitting a photon, contributing to the TL glow. The fact that retrapping of released carriers is not negligible indicates a complex interaction between the available trap states. iaea.org

Dependence of TL Characteristics on Radiation Type and Dose Exposure (Research Methodology)

The thermoluminescence (TL) characteristics of manganese-doped calcium fluoride (CaF2:Mn) are significantly influenced by the type of radiation and the absorbed dose. Research into these dependencies is crucial for the material's application in dosimetry.

The dose response of CaF2:Mn is another critical aspect. Studies have shown that the integrated intensity of the main TL glow peak increases linearly with the absorbed dose, particularly in the range of environmental-like doses (0.04 – 7.2 mGy). researchgate.netresearchgate.net At higher doses, the response can vary. For example, with ³²P beta rays, the response is linear up to 400 rad, becoming supralinear at higher exposures. wur.nl Using ⁶⁰Co gamma rays, a linear response up to 2 x 10⁵ R has been observed. wur.nl However, when using low-energy X-rays, CaF2:Mn exhibits considerable energy dependence. wur.nl The dose response can also be influenced by the manganese concentration. At low Mn concentrations, the glow curve shows multiple overlapping peaks, with some peaks exhibiting sublinearity and others supralinearity at different dose ranges. researchgate.net A single, high-temperature peak is typically observed only at high manganese concentrations (around 2.1–2.5 mol%). researchgate.net

Methodologically, the investigation of these dependencies involves irradiating CaF2:Mn samples with various radiation sources (e.g., ⁶⁰Co for gamma, neutron generators, X-ray tubes) at a range of doses. The resulting TL glow curves are then recorded using a TL reader, typically by heating the sample at a controlled linear rate. researchgate.net The analysis of the glow curves often employs techniques like glow curve deconvolution (GCD), the whole glow peak (WGP) method, and the initial rise (IR) method to determine kinetic parameters such as the activation energy (E) and the frequency factor (s). researchgate.netresearchgate.net

Radiation TypeDose RangeObserved ResponseReference
Gamma (⁶⁰Co)0.04 – 7.2 mGyLinear increase in integrated intensity. researchgate.netresearchgate.net
Gamma (⁶⁰Co)Up to 2 x 10⁵ RLinear response. wur.nl
Beta (³²P)Up to 400 radLinear, then supralinear. wur.nl
Thermal Neutrons-Sensitivity of 0.07 rad per 10¹⁰ n/s·cm². wur.nl
Fast Neutrons (1.7 MeV)-Negative sensitivity of -0.43 rad per 10¹⁰ n/s·cm². wur.nl
Monoenergetic Neutrons (81.0 meV)10¹⁰ n cm⁻²Response of 0.09 ± 0.006 R ⁶⁰Co equivalent. nih.gov

Low-Temperature TL and Phototransferred Thermoluminescence (PTTL) Investigations

Investigations into the low-temperature thermoluminescence (TL) and phototransferred thermoluminescence (PTTL) of CaF2:Mn provide deeper insights into the trapping mechanisms within the material.

Low-temperature TL studies reveal the presence of shallower traps that are not stable at room temperature. These traps, with activation energies less than 0.8 eV, have a mean electron lifetime of less than a day at room temperature. wur.nl The analysis of low-temperature glow peaks is essential for a comprehensive understanding of the charge trapping and recombination processes.

Phototransferred thermoluminescence (PTTL) is a phenomenon where illumination with light of a suitable wavelength can transfer charge carriers from deep, thermally stable traps to shallower traps. Subsequent heating then releases these transferred charges, producing a TL glow peak. PTTL has been investigated in CaF2:Mn and was once considered as a potential dosimetric technique. nukleardata.com The process typically involves irradiating the sample, annealing it to empty the shallower traps while leaving the deep traps populated, and then illuminating it with UV or visible light to induce the charge transfer. The intensity of the resulting PTTL signal is related to the population of the deep traps and, therefore, to the initial radiation dose. However, practical difficulties and lower sensitivity compared to other methods have limited its application in routine dosimetry. nukleardata.com

Optically Stimulated Luminescence (OSL) and Cooled Optically Stimulated Luminescence (COSL) Research

Optically Stimulated Luminescence (OSL) has emerged as a significant alternative to TL for radiation dosimetry. In OSL, after irradiation, the material is stimulated with light of a specific wavelength, causing the release of trapped charge carriers and subsequent luminescence.

Mechanisms of Optical Detrapping and Luminescence Stimulation

The fundamental mechanism of OSL in CaF2:Mn involves the optical detrapping of charge carriers from radiation-induced traps. nukleardata.commyu-group.co.jp Ionizing radiation creates electron-hole pairs, which become trapped at defect sites within the CaF2 lattice. myu-group.co.jpmdpi.com In the case of Mn-doped CaF2, it is believed that after irradiation, holes are trapped at Mn²⁺ ions, while electrons are trapped at other sites, such as those associated with trivalent rare earth ions or lattice vacancies (forming F-centers). wur.nlresearchgate.net

During OSL, stimulation with light provides the necessary energy to release the trapped electrons. These freed electrons then recombine with the trapped holes at the Mn²⁺ centers. wur.nl This recombination process results in an excited state of the manganese ion (Mn²⁺*), which then de-excites by emitting its characteristic green-orange light, typically around 500 nm. wur.nlresearchgate.net

Cooled Optically Stimulated Luminescence (COSL) is a variation of the OSL technique developed specifically for materials like CaF2:Mn. oup.com In COSL, the readout is performed at low temperatures. This technique can enhance the luminescence efficiency and allow for the detection of very low radiation doses. oup.com

Optimization of Stimulation Wavelengths and Readout Protocols

The efficiency of the OSL process is highly dependent on the wavelength of the stimulation light. For CaF2:Mn, various stimulation wavelengths have been explored. Early research demonstrated that illumination with 300 nm light could excite the Mn centers. researchgate.net More recent studies have explored other wavelengths. For instance, a 326 nm helium-cadmium ultraviolet laser has been shown to be effective for the optical annealing of COSL in CaF2:Mn at room temperature. oup.com This allows for a complete cycle of readout and annealing without heating the dosimeter. oup.com Additionally, a 254 nm line from a mercury lamp and a 351 nm excimer laser have been used for stimulation in COSL studies of CaF2:Mn. oup.com

Readout protocols for OSL can vary. Continuous Wave OSL (CW-OSL) involves stimulating the dosimeter with a constant intensity light source and measuring the decaying luminescence signal over time. irpabuenosaires2015.orgiaea.org Pulsed OSL (POSL) uses short pulses of stimulation light and measures the luminescence in between the pulses, which can help to discriminate against scattered stimulation light. nukleardata.com The choice of readout protocol, along with the stimulation wavelength and intensity, is optimized to maximize the signal-to-noise ratio and the efficiency of the measurement. For CaF2:Mn, the OSL dose response has been found to be linear over a significant range, for example, from 3 Gy to 120 Gy, making it suitable for applications in radiotherapy. irpabuenosaires2015.org

WavelengthSourceApplicationReference
254 nmMercury LampCOSL Stimulation oup.com
300 nm-Mn Center Excitation researchgate.net
326 nmHe-Cd UV LaserOptical Annealing for COSL oup.com
351 nmExcimer LaserCOSL Stimulation oup.com

Scintillation Research and Development

CaF2:Mn also exhibits scintillation properties, emitting light upon interaction with ionizing radiation. This makes it a candidate for use as a scintillation detector.

Scintillation Mechanisms and Light Yield Analysis

The scintillation mechanism in doped calcium fluoride, such as Europium-doped CaF2 (CaF2:Eu), which is more commonly studied for scintillation than CaF2:Mn, involves the creation of electron-hole pairs by ionizing radiation. advatech-uk.co.uksamaterials.com These charge carriers can form self-trapped excitons, which then transfer their energy to the dopant ions (e.g., Eu²⁺), causing them to enter an excited state. researchgate.netiaea.org The subsequent de-excitation of the dopant ion results in the emission of scintillation light. advatech-uk.co.uk The emission for CaF2:Eu is typically peaked around 422-435 nm. science.gov

The light yield, a measure of the number of photons produced per unit of energy absorbed (photons/MeV), is a critical parameter for a scintillator. The light yield of CaF2-based scintillators can be influenced by factors such as the type and concentration of the dopant, as well as the temperature. researchgate.netcaen.it For instance, the light yield of pure CaF2 increases as the temperature decreases down to about 20 K. researchgate.netiaea.org While specific light yield data for CaF2:Mn is less common in the literature compared to CaF2:Eu, the general principles of scintillation in doped CaF2 apply. The light yield of CaF2:Eu is considered moderate, and it is known to have a low light yield for high-energy gamma rays due to its relatively low density and atomic number (Z). advatech-uk.co.uk

Decay Time Constants and Energy Resolution Studiesresearchgate.net

The investigation into the luminescence decay kinetics of manganese-doped calcium fluoride (CaF₂:Mn) reveals complex behavior, characterized by multiple decay components and a strong dependence on temperature. While CaF₂:Mn is more widely recognized for its thermoluminescent properties, its photoluminescence (PL) decay characteristics provide critical insights into the behavior of the Mn²⁺ luminescent center, which is analogous to its scintillation decay process.

Studies on the photoluminescence of CaF₂:Mn²⁺ have identified at least two distinct decay components. uniwa.gr This multi-component decay suggests the presence of different local environments or types of Mn²⁺ centers within the CaF₂ host lattice. Research has shown a faster decay component (τ₁) and a slower one (τ₂). The slower component is generally considered the characteristic decay constant of the Mn²⁺ center in the CaF₂ host. uniwa.gr The lifetime of this emission is notably long, falling into the millisecond range, which is a result of the spin-forbidden nature of the ⁴T₁ → ⁶A₁ electronic transition in the Mn²⁺ ion.

The decay lifetime of the Mn²⁺ emission is highly sensitive to temperature, primarily due to thermally activated non-radiative processes that compete with luminescence. At low temperatures, the luminescence lifetime is at its maximum. As the temperature increases, the lifetime remains relatively stable up to a certain point, after which thermal quenching becomes dominant, causing a rapid decrease in the decay time and intensity. For CaF₂:Mn²⁺, significant thermal quenching of the photoluminescence is observed to begin at temperatures above 600 K. uniwa.gr

Detailed temperature-dependence studies have provided specific values for these decay components. The faster component is nearly independent of temperature, while the slower component shows significant variation.

Interactive Data Table: Photoluminescence Decay Constants of CaF₂:Mn²⁺ at Various Temperatures

Temperature RangeFast Decay Component (τ₁)Slow Decay Component (τ₂)
10 K - 750 K30 ms (B15284909) - 37 ms90 ms - 180 ms
Data sourced from photoluminescence lifetime measurements, which indicate the presence of at least two distinct PL centers. The slower component (τ₂) is generally reported as the characteristic decay time for the Mn²⁺ center in CaF₂. uniwa.gr

Information regarding the energy resolution of CaF₂:Mn as a scintillation detector is not widely available in scientific literature. This is likely because its long decay time makes it less suitable for applications requiring fast timing and high-resolution energy spectroscopy, for which other scintillators like Europium-doped Calcium Fluoride (CaF₂:Eu) are preferred. samaterials.comarxiv.org

Low-Temperature Scintillation Behavior Investigationsresearchgate.net

The scintillation behavior of manganese-doped calcium fluoride at low temperatures is governed by the intrinsic properties of the CaF₂ host crystal and the specific characteristics of the manganese dopant. The host material, pure CaF₂, is known to be an efficient scintillator at cryogenic temperatures. researchgate.net

Investigations of undoped CaF₂ reveal that its scintillation light yield significantly increases as the temperature is lowered from room temperature. iaea.org This increase can be as much as 2.5 times when cooled from 300 K down to 50 K. iaea.org The enhancement is attributed to the suppression of temperature-dependent non-radiative recombination pathways, which allows for more efficient radiative decay of self-trapped excitons (STEs), the primary source of intrinsic luminescence in CaF₂. iaea.org This intrinsic emission occurs at approximately 280 nm. Below 20 K, the light yield of pure CaF₂ remains roughly constant.

In conjunction with the increased light yield, the decay time of the intrinsic CaF₂ scintillation undergoes a dramatic increase at low temperatures. At room temperature (~295 K), the primary decay constant is approximately 0.96 µs. Upon cooling to 8 K, this decay time increases by three orders of magnitude to around 930 µs. This behavior is characteristic of the radiative decay of triplet STEs. researchgate.net

When doped with manganese, the energy transfer from the CaF₂ host to the Mn²⁺ ions results in the characteristic yellow-orange emission of manganese (~580 nm). The low-temperature behavior of this Mn²⁺ emission is directly linked to its photoluminescence lifetime. Studies of CaF₂:Mn²⁺ photoluminescence show that the decay lifetime is very long and remains stable at low temperatures, beginning to decrease only at very high temperatures (above 600 K). uniwa.gr Thermally stimulated luminescence (TSL) studies on CaF₂:Mn have identified prominent glow peaks near 150 K and 200 K, which are associated with the thermal release of charge carriers from specific traps (Vₖ and H centers) and their subsequent recombination with Mn⁺ ions to produce the characteristic Mn²⁺ emission. This indicates that at cryogenic temperatures, charge carriers created by ionizing radiation can be stably trapped in the lattice, a phenomenon crucial for the material's use in dosimetry.

Interactive Data Table: Scintillation Properties of Pure CaF₂ at Cryogenic Temperatures

TemperatureMain Decay Time ConstantRelative Light Yield
295 K0.96 ± 0.06 µsIncreases by ~2.5x upon cooling to 50K
8 K930 ± 40 µsMaximum yield observed below ~20 K
Data for undoped CaF₂. The significant increase in decay time and light yield at low temperatures is due to the properties of self-trapped excitons in the host crystal. iaea.org

Advanced Materials Engineering and Doping Strategies for Enhanced Performance

Co-doping Strategies with Other Rare Earth Ions or Impurities

The optical and dosimetric properties of manganese-doped calcium fluoride (B91410) (CaF2:Mn) can be significantly enhanced through the strategic co-doping with various rare earth ions and other impurities. These co-dopants, including cerium (Ce), europium (Eu), dysprosium (Dy), yttrium (Y), gadolinium (Gd), neodymium (Nd), lead (Pb), sodium (Na), and magnesium (Mg), play a crucial role in modifying the material's luminescence efficiency, spectral properties, and defect structures.

Co-doping with rare-earth ions is a common strategy to improve the performance of CaF2-based materials. nih.govnih.gov For instance, the introduction of Ce³⁺ has been shown to significantly enhance the luminous efficiency of CaF2:Nd. mdpi.com Similarly, co-doping with ions like Dy, Gd, Ho, and Sm has been found to be particularly effective in enhancing the thermoluminescence (TL) sensitivity of CaF2. iaea.org The choice of co-dopant and its concentration is critical, as exceeding an optimal level can lead to concentration quenching, where the luminescence intensity decreases. iaea.org For example, in CaF2:Ce, the highest TL intensity was observed at a Ce concentration of 0.3 mol%, with higher concentrations leading to a decrease in sensitivity. iaea.org

The introduction of co-dopants can also influence the material's structural properties. For instance, the doping of CaF2 crystals with rare-earth ions is often indicated by the appearance of the (200) diffraction peak in X-ray diffraction (XRD) patterns. nih.gov

Synergistic Effects on Luminescence Efficiency and Spectral Properties

The following table summarizes the effects of various co-dopants on the luminescent properties of CaF2.

Co-dopantHost MaterialEffect on LuminescenceReference
Ce³⁺CaF₂:Nd10.4 times higher luminous efficiency compared to CaF₂:Nd alone. mdpi.com mdpi.com
Dy³⁺, Gd³⁺, Ho³⁺, Sm³⁺CaF₂Most sensitive dopants for enhancing thermoluminescence. iaea.org iaea.org
Ce³⁺CaF₂Optimal doping at 0.3% mol for high-intensity thermoluminescence. iaea.org iaea.org
Yb³⁺, Er³⁺CaF₂Tunable upconversion luminescence with strong red emission. nih.gov nih.gov
Tb³⁺CaF₂Efficient green phosphor for white LED applications. nih.gov nih.gov

Tailoring Trapping Centers and Recombination Kinetics

Co-dopants play a significant role in altering the trapping centers and recombination kinetics within the CaF2 host lattice, which is crucial for applications like thermoluminescent dosimetry. The native defects in CaF2, such as vacancies and interstitials, act as electron traps. nih.gov Co-doping can introduce new trap levels or modify the depth and density of existing ones.

For example, in CaF2:Ce³⁺, co-doping with Dy³⁺ shifts the prominent thermoluminescence (TL) glow peak to a higher temperature (270°C) compared to the single-doped sample (90°C). researchgate.net This indicates the creation of deeper traps, which is desirable for dosimetric applications requiring greater stability of the stored signal. Similarly, co-doping CaF2 with rare earth elements can result in multi-peak TL glow curves, with the peak temperatures being a characteristic of the CaF2 host, while the impurities provide efficient trapping and luminescent centers. iaea.org

The introduction of charge-compensating ions can also influence the defect structure. For instance, due to the charge difference between a trivalent rare-earth ion (like Tb³⁺) and the Ca²⁺ ion it replaces, complex defects can form. nih.gov Co-doping with ions like Li⁺ can help in charge compensation and influence the TL properties. In CaF2:Er³⁺, co-doping with Li⁺ was found to affect the thermoluminescence intensity. jmst.info The presence of co-dopants like Zn²⁺ in Ca3Ga4O9:Bi³⁺ has been shown to enhance optical performance through charge compensation effects. nih.gov

The table below illustrates the influence of co-dopants on the trapping characteristics of CaF2.

Co-dopant(s)Host MaterialEffect on Trapping CentersReference
Dy³⁺CaF₂:Ce³⁺Shifts the main TL glow peak from 90°C to 270°C, indicating deeper traps. researchgate.net researchgate.net
La³⁺, Ni²⁺, Ce³⁺CaF₂Induce different TL glow peak structures; CaF₂:La and CaF₂:Ni show peaks at 125°C and 200°C, while CaF₂:Ce has an intense peak around 150°C and a smaller one at 300°C. iaea.org iaea.org
Li⁺CaF₂:Er³⁺Influences the thermoluminescence intensity. jmst.info jmst.info
Tb³⁺CaF₂The effective trap density and activation energies were reduced with the addition of Tb content. nih.gov nih.gov

Development of Transparent Ceramics and Nanocrystalline Materials for Specific Applications

The development of transparent CaF2:Mn ceramics and nanocrystalline materials has opened up new possibilities for applications in lasers, scintillators, and dosimeters. researchgate.netresearchgate.net These materials offer advantages over single crystals, such as enhanced mechanical properties, lower production costs, and the ability to produce large, uniformly doped samples. mdpi.com

Fabrication Methods and Optical Transparency Optimization

Several methods are employed to fabricate transparent CaF2:Mn ceramics and nanoparticles, with the goal of achieving high optical quality by minimizing light scattering and absorption. rsc.org

Fabrication of Transparent Ceramics: A common and effective method for producing transparent CaF2:Mn ceramics is the hot-pressing of nano-phase powders under vacuum conditions. researchgate.net This technique involves synthesizing CaF2:Mn nanoparticles, typically through a co-precipitation method, followed by sintering at high temperatures and pressures. researchgate.netiaea.org The co-precipitation method is favored for its simplicity and cost-effectiveness in producing powders with uniform particle size. mdpi.com

The optimization of optical transparency is highly dependent on the characteristics of the starting nanopowder, including particle size distribution and morphology. researchgate.net For instance, using synthesized CaF2 nanoparticles with better morphology and particle size distribution can lead to translucent ceramics with improved densification and optical transmittance compared to those made from commercial powders. researchgate.net Sintering aids, such as YF₃ and NaF, have also been studied to improve the transparency of Yb:CaF2 ceramics. mdpi.com

A multi-step process involving air pre-sintering followed by hot isostatic pressing (HIP) has been shown to be a viable strategy for achieving high optical quality and a fine-grained structure in Yb:CaF2 ceramics at lower sintering temperatures. mdpi.comsemanticscholar.org For a 1 mm thick CaF2:Mn ceramic sample, a transmission of about 50% at 800 nm has been achieved. researchgate.net In another study, the transmittance at 500 nm for a transparent ceramic (TC) specimen of Mn-doped CaF2 was 58%. researchgate.net

Fabrication of Nanocrystalline Materials: Nanocrystalline CaF2:Mn can be synthesized using various techniques, including co-precipitation and hydrothermal methods. nih.goviaea.orgresearchgate.net The co-precipitation method, using precursors like calcium chloride and ammonium (B1175870) fluoride, can produce nanoparticles with crystal sizes in the range of 20-30 nm. researchgate.net The hydrothermal method has been used to synthesize CaF2 nanoparticles co-doped with various rare-earth ions, resulting in highly crystalline and morphologically homogeneous nanoparticles. nih.gov

The properties of the resulting nanoparticles, such as size and morphology, can be controlled by adjusting the synthesis parameters. For example, in the synthesis of Tb-doped CaF2 nanoparticles, the average particle size decreased with increasing Tb concentration. nih.gov

Comparison of Properties between Single Crystals, Transparent Ceramics, and Nanoparticles

The physical form of the CaF2:Mn material—whether a single crystal, transparent ceramic, or nanoparticle—significantly influences its optical, mechanical, and luminescent properties.

Optical Properties: Single crystals typically exhibit the highest optical transparency. For instance, a Mn-doped CaF2 single crystal (SC) showed a transmittance of 91% at 500 nm, significantly higher than the 58% for a transparent ceramic (TC) and 0% for an opaque ceramic (Cer). researchgate.net However, transparent ceramics can achieve high transmittance, with Yb:CaF2 ceramics reaching an in-line transmittance of 92.6% at 1200 nm. researchgate.net

Mechanical and Thermal Properties: Transparent ceramics generally possess superior mechanical properties, such as hardness and fracture toughness, compared to single crystals. mdpi.com

Luminescent Properties: Transparent ceramics have demonstrated superior thermoluminescent (TSL) intensity compared to both single crystals and opaque ceramics of the same composition, making them more suitable for storage-type phosphor applications. researchgate.net All three forms of Mn-doped CaF2 (SC, TC, and Cer) exhibit a photoluminescence peak at 490 nm, originating from the d-d transitions of Mn²⁺ ions. researchgate.net

Nanoparticles, due to their high surface-area-to-volume ratio, can exhibit different luminescent properties. The luminescence efficiency of nanoparticles can be weaker than bulk materials due to their small size, but this can be enhanced through strategies like creating core-shell structures. nih.gov

The following table provides a comparative overview of the properties of different forms of CaF2:Mn.

PropertySingle Crystal (SC)Transparent Ceramic (TC)Opaque Ceramic (Cer)Nanoparticles
Transmittance (at 500 nm) 91% researchgate.net58% researchgate.net0% researchgate.netVaries, can be enhanced with core-shell structures. nih.gov
Thermoluminescence (TSL) Intensity Lower than TC researchgate.netHighest among the three forms researchgate.netLower than TC researchgate.netCan exhibit TL, influenced by size and surface defects. nih.gov
Photoluminescence (PL) Peak 490 nm researchgate.net490 nm researchgate.net490 nm researchgate.netEmission properties are size and dopant dependent. nih.govbhu.ac.in
Mechanical Properties Less robustEnhanced hardness and fracture toughness. mdpi.comN/AProperties are size and synthesis method dependent.

Strategies for Modulating Luminescent Output and Response Stability

Controlling the luminescent output and ensuring the stability of the response are critical for the practical application of CaF2:Mn-based materials. Several strategies can be employed to achieve this.

One key strategy is the optimization of dopant and co-dopant concentrations. As previously discussed, concentration quenching can occur if the dopant level is too high, leading to a decrease in luminescence. iaea.org Therefore, finding the optimal doping concentration is essential for maximizing luminescent output. For example, in CaF2:Ce, the TL intensity was found to be highest at a 0.3% Ce concentration. iaea.org

The stability of the luminescent response, particularly for dosimetry applications, is closely tied to the trap depth. Co-doping can be used to create deeper traps, which leads to a more stable stored signal at room temperature. The shift of the TL glow peak to higher temperatures in Dy co-doped CaF2:Ce is a clear example of this strategy. researchgate.net

Furthermore, the stability of nanocrystalline materials can be a concern. However, studies have shown that some doped CaF2 nanoparticles can be highly stable. For instance, CaF2:Tb³⁺ nanoparticles (10 mol%) were found to be stable under prolonged ultraviolet irradiation. nih.gov The chemical stability of CaF2 itself, with a very low solubility product constant, contributes to its stability in various environments, including physiological conditions. nih.gov

The luminescent output can also be modulated by controlling the excitation source and conditions. The emission and excitation spectra of Mn-doped CaF2 can be altered by X-ray irradiation, indicating a way to optically stimulate and control the luminescence. researchgate.net

Finally, post-synthesis treatments can also play a role. For example, annealing CaF2 nanoparticles can affect their crystallite size, which in turn influences the luminescence intensity. nih.gov

Control of Fading and Sensitivity Loss under High Radiation Doses

Manganese-doped calcium fluoride (CaF2:Mn) is a thermoluminescent dosimeter (TLD) material recognized for its utility in high-dose dosimetry applications. thermofisher.com However, its performance under high radiation doses is subject to challenges related to fading and sensitivity loss. Fading refers to the loss of the thermoluminescent (TL) signal over time after irradiation, while sensitivity loss is the reduction in the material's ability to produce a TL signal for a given dose, particularly after exposure to very high radiation levels.

Research into the high-dose response of CaF2:Mn, specifically the commercially available TLD-400, has revealed a complex behavior. The TL response is not uniformly linear across all dose ranges. Studies have identified distinct regions in the dose-response curve: a linear range, a supralinear region where the sensitivity increases, and a saturation region at very high doses where the response no longer increases with dose. xml-journal.net

A key aspect of controlling fading in CaF2:Mn is the heating rate used during the readout process. It has been observed that rapid heating rates can lead to a higher initial fading rate. Conversely, employing a slow heating rate of approximately 20°C/min can make fading negligible. wur.nl This is attributed to the composite nature of the main glow peak, which consists of several overlapping peaks. A slower heating rate allows for better resolution of the main dosimetric peak and reduces the contribution of less stable, lower-temperature peaks that are more prone to fading.

At very high radiation doses, typically in the kilogray (kGy) range, CaF2:Mn exhibits significant sensitivity loss, which is a manifestation of radiation damage. This damage is not always reversible through standard annealing procedures. For instance, after irradiation to a saturation dose of 3000 Gy, the TL intensity of CaF2:Mn has been shown to decrease by 3-9% in the 500-2000 Gy range. xml-journal.net This indicates a permanent alteration in the crystal lattice and the trapping centers responsible for thermoluminescence. The damage dose, where the material's response characteristics are permanently altered and cannot be fully restored by thermal annealing, is estimated to be around 3000 Gy. xml-journal.net

The mechanisms behind this high-dose sensitivity loss are related to the creation of a high concentration of defect centers within the crystal lattice. These radiation-induced defects can compete with the manganese activator ions for charge carriers (electrons and holes) released during heating, leading to a reduction in the radiative recombination responsible for the TL signal. Furthermore, at very high defect concentrations, these can aggregate or interact in complex ways, permanently altering the dosimetric properties of the material.

To illustrate the dose response characteristics of CaF2:Mn (TLD-400) at high doses, the following data has been reported:

Dose Range (Gy)Response CharacteristicLinear Correlation Coefficient (R²)
1 - 500Linear> 0.99
500 - 2200Linear (with a different slope)> 0.99
2200 - 3500SaturationNot Applicable
Table based on data from a study on the high dose response of hot-pressed CaF2:Mn (TLD-400) chips. xml-journal.net

Annealing and Heating Processes for Sensitivity Recovery

Annealing is a critical process for erasing the accumulated dose in thermoluminescent dosimeters and restoring their sensitivity for reuse. For CaF2:Mn, various annealing protocols have been investigated to optimize its performance, particularly after exposure to high radiation doses. The goal of annealing is to empty the electron and hole traps, repair radiation-induced damage to the crystal lattice, and restore the material to its pre-irradiation state.

Standard annealing procedures for CaF2:Mn typically involve heating the dosimeter to a specific temperature for a set duration, followed by controlled cooling. The choice of annealing parameters is crucial, as inadequate annealing can lead to residual signals, while excessive temperatures or durations can alter the sensitivity of the dosimeter. For instance, the reproducibility of glow curves in some CaF2:Mn based materials can be achieved after annealing at 300°C for 20 minutes before the next irradiation. researchgate.net

However, the effectiveness of annealing in recovering sensitivity is highly dependent on the magnitude of the preceding radiation dose. While standard annealing protocols are generally effective for doses within the linear response range, their ability to fully restore sensitivity diminishes significantly after the dosimeter has been exposed to very high doses that induce permanent radiation damage.

Research has shown that for CaF2:Mn irradiated to saturation levels (e.g., 3000 Gy), conventional thermal annealing fails to fully restore the original response performance. xml-journal.net This limitation is a critical consideration in high-dose applications where dosimeters might be subjected to extreme radiation fields. The permanent damage implies that the structural changes within the CaF2 lattice, such as the formation of complex defect clusters, are not reversible by simply heating the material.

Different annealing strategies have been explored to enhance the performance and stability of calcium fluoride-based dosimeters. For example, in CaF2:Dy, a double annealing treatment involving a high-temperature anneal followed by a medium-temperature anneal has been shown to stabilize its thermoluminescent response. nih.gov While this specific study was not on CaF2:Mn, it highlights the importance of the thermal history on the dosimetric properties of CaF2-based materials.

The following table summarizes some annealing parameters and their observed effects on calcium fluoride-based dosimeters, providing a general context for the thermal treatment of these materials.

Dosimeter TypeAnnealing Temperature (°C)Annealing DurationObserved Effect
CaF2:Mn30020 minutesAchieves reproducibility of glow curves. researchgate.net
CaF2:Dy850 followed by 3501 hour eachStabilizes thermoluminescent response. nih.gov
CaF2:Tm30030 minutesAdopted between measurements for reproducibility. iaea.org

It is important to note that the optimal annealing protocol can vary depending on the specific type of CaF2 dosimeter, its dopant, and its intended application, particularly concerning the dose levels it will be used to measure. For high-dose applications of CaF2:Mn, the limitations of annealing in reversing radiation damage must be carefully considered.

Theoretical Modeling and Simulation of Caf2:mn Performance

Simulation of Radiation Interaction and Energy Deposition in Doped Materials

The initial step in the thermoluminescent process is the interaction of ionizing radiation with the detector material. When CaF2:Mn is exposed to radiation, energy is deposited, leading to the creation of electron-hole pairs. researchgate.net The presence of manganese as a dopant is crucial; Mn²⁺ ions, substituting for Ca²⁺ ions in the lattice, act as effective hole traps. researchgate.netwur.nl Simultaneously, other impurities or defects, such as trivalent rare earth ions (e.g., Y³⁺), can function as electron traps. wur.nl

Simulations of this process model the initial excitation and ionization events. researchgate.net Molecular dynamics (MD) simulations are particularly useful for understanding the primary damage created by radiation. These simulations can model the effects of primary knock-on atoms (PKAs) resulting from neutron or heavy charged particle interactions, tracking the subsequent displacement cascades. researchgate.net Studies on pure CaF2, for instance, have investigated the threshold displacement energies for both calcium and fluorine atoms, revealing the production rates of vacancies, interstitials, and anti-site defects over a range of PKA energies. researchgate.net These simulations show that fluorine Frenkel pairs (a vacancy-interstitial pair) are the dominant form of damage, a foundational aspect that influences the subsequent trapping of charge carriers. researchgate.net

The energy deposition process is also dependent on the type and energy of the radiation. For instance, the response of CaF2:Mn to neutrons is complex, involving multiple interaction pathways. These include direct energy deposition from neutron kerma (kinetic energy released in materials), as well as contributions from secondary gamma rays and charged particles produced by neutron reactions within the dosimeter and its surrounding materials. osti.govnih.gov

Computational Modeling of Thermoluminescence Glow Curves and Trap Kinetics

Following irradiation, the trapped electrons and holes are released upon heating, and their subsequent recombination at luminescence centers (in this case, related to the Mn²⁺ dopant) produces light. The intensity of this light as a function of temperature is the TL glow curve. The shape of this curve contains a wealth of information about the trapping states within the material.

The glow curve of CaF2:Mn typically presents a prominent peak around 260°C (at a heating rate of 24°C/min), though its exact position and shape are dependent on factors like heating rate and radiation dose. researchgate.netwur.nl Early models attempted to describe this peak using simple first or second-order kinetics, but it was quickly determined that the process is more complex. wur.nlresearchgate.net The main dosimetric peak is, in fact, a composite of several overlapping peaks, which necessitates the use of computational deconvolution techniques to analyze. researchgate.netresearchgate.net

Computerized Glow Curve Deconvolution (CGCD) is a standard method used to separate the individual peaks within a complex glow curve. researchgate.netresearchgate.net By fitting the experimental curve to a sum of theoretical peak shapes, researchers can determine the kinetic parameters for each trap. These key parameters—activation energy (E), the frequency factor (s), and the order of kinetics (b)—characterize the depth of the trap and the probability of charge release.

Studies on CaF2:Mn have shown that assuming a simple kinetic order is insufficient. researchgate.net The observed TL process is better described by general-order kinetics, and analyses reveal that electron retrapping is a significant process that cannot be neglected. researchgate.net The complexity arises from the multiple types of traps and recombination centers present in the doped crystal. wur.nl

Table 1: Representative Kinetic Parameters for Traps in CaF2:Mn The following table provides illustrative values for kinetic parameters obtained through glow curve analysis. Actual values can vary based on dopant concentration, thermal history, and the specific model used for deconvolution.

Trap (Glow Peak) Activation Energy (E) [eV] Frequency Factor (s) [s⁻¹] Order of Kinetics (b)
Main Dosimetric Peak Component 1 ~1.2 - 1.5 10¹² - 10¹⁴ General Order (~1.5)
Main Dosimetric Peak Component 2 ~1.4 - 1.6 10¹³ - 10¹⁵ General Order (~1.6)
High-Temperature Peak Component > 2.0 > 10¹⁵ Varies

Different analysis methods, such as the initial rise (IR) and variable heating rate (VHR) methods, are also used to calculate the activation energy, with results for the main peak of CaF2:Mn yielding values in the range of 1.14 eV to 1.46 eV. researchgate.net Such detailed computational analysis is critical for understanding the stability of the trapped charge and predicting the long-term fading of the TL signal. researchgate.net

Monte Carlo Simulations for Dose Response Characterization

The relationship between the absorbed dose of radiation and the resulting TL signal is a fundamental characteristic of any dosimeter. CaF2:Mn is known for its wide linear dose response, extending from micrograys up to several kilograys. wur.nlresearchgate.net Monte Carlo (MC) simulations are a powerful tool for characterizing this response by modeling the transport of radiation through the dosimeter material on an event-by-event basis.

Codes such as MCNP (Monte Carlo N-Particle) and Geant4 are widely used in dosimetry to simulate the deposition of energy in a detector volume. unt.eduresearchgate.net For CaF2:Mn, this involves creating a precise geometric model of the dosimeter chip and simulating the interaction of incident radiation fields (e.g., photons, neutrons) with the material. The simulation calculates the total energy absorbed by the dosimeter, which is the theoretical basis for the absorbed dose.

This simulated energy deposition can then be correlated with experimental TL measurements to characterize the dosimeter's efficiency and linearity. For instance, in mixed neutron-gamma fields, MC simulations are used to separate the dose contribution from each type of radiation. osti.govunt.edu The model can account for:

Direct energy deposition from neutron elastic and inelastic scattering (kerma). osti.gov

Dose from secondary gamma rays produced by neutron capture in both the CaF2 material and surrounding components like aluminum equilibrators. osti.govunt.edu

Dose from beta particles resulting from the activation of isotopes within the dosimeter, such as the decay of ⁵⁶Mn. nih.gov

While detailed MC studies modeling the entire chain from radiation absorption to light emission for CaF2:Mn are complex, the simulation of energy deposition is a standard and crucial step. By comparing the simulated absorbed dose under various radiation conditions to the measured TL output, a comprehensive characterization of the dose response function, f(D), can be achieved. researchgate.net This allows for the calibration of the dosimeter and an understanding of its energy dependence, which is particularly important for low-energy X-rays where CaF2 exhibits a significant over-response due to its higher effective atomic number compared to tissue. wur.nl

Ab Initio and Molecular Dynamics Simulations of Impurity-Defect Interactions

To gain a fundamental understanding of the trapping and recombination centers, researchers turn to atomistic simulations like ab initio (first-principles) calculations and molecular dynamics (MD). These methods model the material at the level of atoms and electrons, providing insight into the structure and stability of the defect complexes responsible for thermoluminescence.

MD simulations are used to study the dynamic behavior of the CaF2 lattice and the interactions of the manganese dopant with native defects. researchgate.netosti.gov These simulations can model the relaxation of the lattice around an Mn²⁺ impurity that has substituted for a Ca²⁺ ion. researchgate.net Furthermore, they can investigate the formation and migration of vacancies and interstitials created during irradiation. researchgate.net For example, MD studies have been used to determine the threshold displacement energies required to create defects in the CaF2 lattice, providing a microscopic picture of the initial radiation damage process. researchgate.net

Ab initio calculations, based on quantum mechanics, can predict the electronic structure of these impurity-defect complexes. This allows for the determination of the energy levels of traps within the band gap of the CaF2 crystal. These simulations help to confirm the roles of different centers; for example, that Mn²⁺ ions act as hole traps, while other aliovalent impurities or anion vacancies can act as electron traps. wur.nl

Research combining experimental techniques like electron spin resonance (ESR) with theoretical modeling provides a powerful approach. For instance, studies have identified specific defect recombination processes. Upon heating, mobile hole centers (like Vₖ centers) are released. The subsequent recombination of these holes with Mn⁺ ions (Mn²⁺ that has trapped an electron) leads to an excited (Mn²⁺)* state, which then de-excites by emitting the characteristic 495 nm light associated with manganese. memphis.edu

Emerging Research Directions and Future Prospects for Manganese Doped Calcium Fluoride

Exploration of Novel Synthesis Pathways and Nanostructuring Techniques

The development of advanced applications for CaF₂:Mn is intrinsically linked to the refinement and innovation of its synthesis methods. Research is actively moving beyond traditional bulk crystal growth to focus on the fabrication of nanostructured materials with precisely controlled properties.

Common synthesis routes include co-precipitation, hydrothermal methods, and spray drying, each offering distinct advantages in controlling particle size, morphology, and purity. iaea.orgoptica.org The co-precipitation method, for instance, is effective for producing pure-phase nanomaterials with controllable size and uniform morphology. iaea.org It involves mixing aqueous solutions of calcium and fluoride (B91410) precursors, often with the manganese dopant salt, to precipitate CaF₂:Mn nanoparticles. iaea.orgresearchgate.net Studies have successfully synthesized CaF₂:Mn nanoparticles via co-precipitation, achieving manganese concentrations of up to approximately 3%. researchgate.netresearchgate.net

Hydrothermal techniques, which involve crystallization from aqueous solutions at elevated temperatures and pressures, have been used to produce CaF₂ nanocubes. optica.org For applications requiring high optical quality and durability, nanostructured powders are often consolidated into larger forms. A key technique in this area is vacuum hot-pressing, where nanoparticles are subjected to high temperature and pressure to form optically transparent ceramics. researchgate.netresearchgate.netnih.gov This process is crucial for creating pore-free structures suitable for optical and dosimetric applications. researchgate.netnih.gov Another innovative approach is the spray drying method, which involves atomizing precursor solutions into a heated air stream to produce low-crystalline nano-sized CaF₂ particles. researchgate.net

Table 1: Comparison of Synthesis Pathways for Manganese-Doped Calcium Fluoride

Synthesis Method Description Key Advantages Resulting Form Citations
Co-precipitation Chemical precipitation from solutions of Ca, F, and Mn precursors. Good control over size, morphology, and composition at lower temperatures. Nanoparticles iaea.orgresearchgate.netresearchgate.net
Hydrothermal Crystallization from high-temperature aqueous solutions under pressure. Can produce well-defined crystal morphologies like nanocubes. Nanocrystals optica.org
Spray Drying Atomization of precursor solutions into a heated gas stream. Feasible for producing highly insoluble compounds as nanoparticles. Low-crystalline nanoparticles researchgate.net
Vacuum Hot-Pressing Consolidation of nano-powders under high temperature and pressure. Produces dense, optically transparent ceramics from nanoparticles. Transparent ceramics researchgate.netnih.gov

Advanced Characterization Techniques for Probing Ultrafast Phenomena

Understanding the intricate electronic and structural dynamics that govern the performance of CaF₂:Mn requires sophisticated characterization techniques capable of resolving events on extremely short timescales. Research is increasingly employing time-resolved spectroscopic methods to probe these ultrafast phenomena.

Time-resolved fluorescence spectroscopy is a critical tool for this purpose. By using pulsed laser sources, such as a nitrogen laser, researchers can excite the material and measure the decay of the subsequent fluorescence. optica.org This provides direct insight into the lifetimes of excited states and the dynamics of energy transfer between different ions, such as single Mn²⁺ ions versus Mn²⁺-Mn²⁺ pairs. optica.org

Pump-probe spectroscopy offers another powerful method for investigating ultrafast dynamics. In this technique, an initial "pump" pulse excites the material, and a subsequent, time-delayed "probe" pulse monitors the changes in the material's optical properties as it relaxes. This approach has been used to study ultrafast spin-lattice relaxation in similar fluoride crystals doped with other ions, revealing relaxation times on the order of picoseconds or even femtoseconds. researchgate.net Such techniques are essential for understanding how the energy deposited in the crystal lattice is dissipated, a key process in luminescence and thermal quenching.

Furthermore, advanced techniques like Laser-Induced Breakdown Spectroscopy (LIBS) are being utilized. researchgate.net While often using nanosecond pulses, LIBS provides time-gated spectral analysis of the plasma formed during laser ablation, allowing for the study of atomic and molecular species and their temporal evolution, which can shed light on the material's fundamental composition and bonding. researchgate.net

Integration of CaF₂:Mn into Multifunctional Composite Materials

A significant frontier in materials science is the integration of CaF₂:Mn into multifunctional composites, where its unique optical properties are combined with other functionalities to create advanced materials.

One promising area is in the development of self-lubricating and wear-resistant materials. Due to the low mechanical properties of pure CaF₂, it is often incorporated as a core-shell nanoparticle. iaea.org For example, CaF₂@SiO₂ core-shell nanoparticles have been integrated into a Si₃N₄/TiC ceramic matrix. iaea.org The silica (B1680970) shell improves the interface and mechanical properties of the composite, while the CaF₂ core provides solid lubrication, particularly at high temperatures. iaea.org

In the biomedical field, CaF₂ is being explored for multimodal imaging. While not specifically manganese-doped in all studies, nanoparticles of CaF₂ co-doped with other ions like Gadolinium (Gd³⁺) and Terbium (Tb³⁺) have been synthesized. aps.org These particles act as multifunctional contrast agents, combining the fluorescence from Tb³⁺ for photoluminescence microscopy with the paramagnetic properties of Gd³⁺ for Magnetic Resonance Imaging (MRI). aps.org This demonstrates the potential of the CaF₂ host lattice for creating composite diagnostic tools.

Additionally, CaF₂ nanoparticles have been incorporated into polymer blends to create nanocomposites with specific properties. For example, CaF₂ has been added to a Polyvinyl alcohol/Polyvinylpyrrolidone (PVA/PVP) blend using the electrospinning method to fabricate fibers with potential antibacterial activity. wur.nl

Table 2: Examples of CaF₂ in Multifunctional Composite Materials

Composite System Components Added Functionality Intended Application Citations
Ceramic Tool Material Si₃N₄/TiC matrix with CaF₂@SiO₂ nanoparticles Self-lubrication, improved mechanical properties High-performance cutting tools iaea.org
Imaging Contrast Agent CaF₂ nanoparticles co-doped with Gd³⁺ and Tb³⁺ Paramagnetism and fluorescence Multimodal imaging (MRI & PL) aps.org
Polymer Nanocomposite PVA/PVP polymer blend with CaF₂ nanoparticles Antibacterial properties Biomedical materials wur.nl

Theoretical Predictions for New Doping Regimes and Lattice Modifications

Theoretical modeling and first-principles calculations are becoming indispensable for guiding the experimental development of CaF₂:Mn with enhanced properties. These computational approaches allow for the prediction of how the material's electronic and structural properties will change with different doping concentrations and lattice modifications.

First-principles calculations based on density-functional theory (DFT) are used to study the fundamental electronic, dielectric, and vibrational properties of the CaF₂ host crystal. researchgate.netaps.org These calculations provide a baseline understanding of the material's band structure and lattice dynamics. researchgate.net Theoretical studies on analogous doped materials, such as CuFeO₂, show that the disparity in ionic radii between a dopant and the host cation it replaces introduces local lattice distortions. nih.gov These distortions directly modify the electronic structure and can be used to tune material properties like band gap energy. nih.govmdpi.com

A key challenge in doping is concentration quenching, where luminescence efficiency decreases at higher dopant concentrations. iaea.org Theoretical models help to understand the mechanisms behind this, such as the formation of dopant ion pairs (e.g., Mn²⁺-Mn²⁺) or larger clusters that facilitate non-radiative energy transfer. optica.org To overcome these limits, new doping regimes are being explored theoretically and experimentally. One promising strategy is co-doping, where a second ion is introduced to improve the properties of the primary dopant. For instance, in lanthanide-doped CaF₂, co-doping with Na⁺ ions has been shown to alleviate concentration quenching by improving the spatial distribution of the dopant ions within the host lattice. rsc.org Such theoretical and experimental synergy allows for the predictive design of materials with optimized dopant concentrations far beyond what was traditionally achievable.

Addressing Unresolved Challenges in Luminescence Mechanisms and Trap Dynamics

Despite decades of study, several fundamental challenges remain in fully understanding the luminescence mechanisms and charge-trapping dynamics in CaF₂:Mn, particularly concerning its application in thermoluminescence (TL).

A significant unresolved issue is the complexity of the trap structure. The primary TL glow peak, which is used for dosimetry, is not a single peak but is composed of multiple, overlapping peaks that are difficult to resolve. wur.nl This indicates the presence of several different types of electron and/or hole traps within the material. wur.nl It is widely believed that Mn²⁺ ions act as hole traps. wur.nl However, the system is complicated by the presence of native defects in the CaF₂ lattice (like fluorine and calcium vacancies or interstitials) and unintentional impurities (such as oxygen or other rare-earth ions), which can also act as traps or form complex defect structures. researchgate.netnih.gov

The interaction between dopant ions at higher concentrations presents another challenge. In dosimetric-grade material with Mn concentrations around 3%, the formation of Mn²⁺-Mn²⁺ pairs is known to occur. optica.org These pairs are associated with the creation of deeper traps, which can give rise to a high-temperature TL peak and a problematic background signal in dosimetry readings. optica.org

Finally, the mechanism of luminescence quenching remains an active area of investigation. One dominant quenching process is believed to be thermally assisted photoionization, where an electron in an excited state of the Mn²⁺ ion is thermally promoted to the conduction band, preventing radiative emission. uu.nl Understanding the precise nature of the defects and impurities that facilitate this and other non-radiative pathways is crucial for designing more efficient and stable CaF₂:Mn phosphors. researchgate.netuu.nl

Q & A

Q. How can contradictions between experimental Mn²⁺ emission spectra and computational models be resolved?

  • Methodological Answer : Discrepancies often arise from neglecting spin-orbit coupling or crystal field anisotropy. Solutions include:
  • Experimental : Variable-temperature PL (10–300 K) to isolate thermal broadening effects.
  • Computational : Incorporating relativistic pseudopotentials or multireference CI methods for accurate 3d⁵ state modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.